
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H8Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, a cyclopropyl group at position 5, and a methyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine typically involves the chlorination of 5-cyclopropyl-6-methylpyrimidine. One common method is the reaction of 5-cyclopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
化学反应分析
Types of Reactions
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dechlorinated pyrimidines.
Coupling Reactions: Complex pyrimidine derivatives with extended conjugation or additional functional groups.
科学研究应用
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and fungicides.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Electron Transport: In materials science, the compound facilitates electron transport in organic electronic devices due to its conjugated structure.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dichloro-5-methylpyrimidine: Lacks both the cyclopropyl and methyl groups, resulting in different electronic and steric properties.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which introduces significant steric hindrance and affects the compound’s reactivity and binding properties. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound in medicinal chemistry and other fields.
属性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC 名称 |
2,4-dichloro-5-cyclopropyl-6-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-6(5-2-3-5)7(9)12-8(10)11-4/h5H,2-3H2,1H3 |
InChI 键 |
XZFHRBKJSMNJPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)

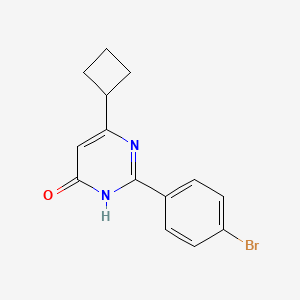
![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
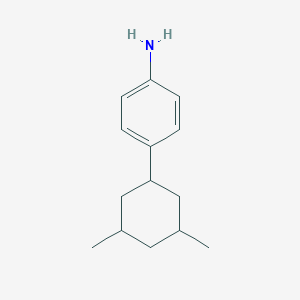
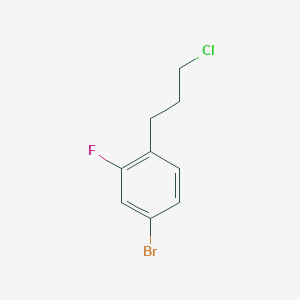
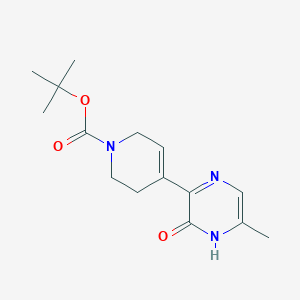
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
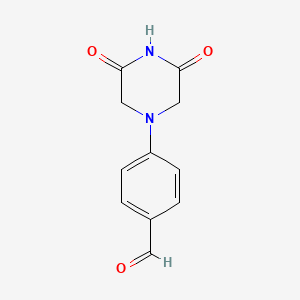
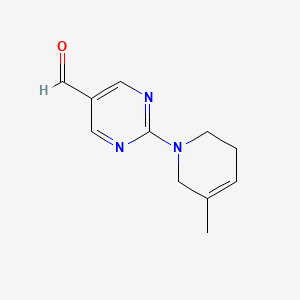
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)

